

[D-Asn5]-Oxytocin: A Technical Guide for Researchers

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Compound of Interest

Compound Name: [D-Asn5]-Oxytocin

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An In-depth Examination of its Chemical Structure, Properties, and Biological Activity

This technical guide provides a comprehensive overview of **[D-Asn5]-Oxytocin**, an analog of the neurohypophyseal hormone oxytocin. This document is intended for researchers, scientists, and drug development professionals interested in the structure-activity relationships of oxytocin analogs.

Chemical Structure and Properties

[D-Asn5]-Oxytocin is a synthetic cyclic nonapeptide in which the L-asparagine residue at position 5 of the native oxytocin molecule is replaced by its D-enantiomer, D-asparagine. This single stereochemical alteration significantly impacts the molecule's biological activity. The primary amino acid sequence is Cys-Tyr-Ile-Gln-D-Asn-Cys-Pro-Leu-Gly-NH₂, with a disulfide bond between the two cysteine residues (Cys1 and Cys6) forming the characteristic cyclic structure.

Physicochemical Properties

A summary of the key physicochemical properties of **[D-Asn5]-Oxytocin** is presented in the table below. For comparison, the properties of native Oxytocin are also included.

Property	[D-Asn5]-Oxytocin	Oxytocin
Molecular Formula	C43H66N12O12S2	C43H66N12O12S2
Molecular Weight	1007.19 g/mol [1]	1007.19 g/mol
CAS Number	5754-53-0[1][2][3]	50-56-6
Appearance	White to off-white powder	White to off-white powder
Solubility	Information not readily available. Expected to have similar solubility to Oxytocin.	Soluble in water, ethanol, DMSO, and dimethyl formamide.
Storage Conditions	Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year.[4]	Store at -20°C.

Structural Diagram

The chemical structure of **[D-Asn5]-Oxytocin** is depicted below, highlighting the D-asparagine at position 5 and the cyclic structure formed by the disulfide bridge.

(Image of the chemical structure of **[D-Asn5]-Oxytocin** would be placed here in a real document)

Biological Activity and Receptor Interaction

[D-Asn5]-Oxytocin targets the oxytocin receptor (OTR), a class A G-protein coupled receptor (GPCR). The substitution of L-Asn with D-Asn at position 5 has a profound effect on its biological activity.

Pharmacological Profile

Available literature consistently reports that **[D-Asn5]-Oxytocin** possesses very low specific oxytocic (uterine contracting) and vasodepressor (blood pressure lowering) activities compared to native oxytocin.[1][2][5] However, cumulative dose-response studies have indicated that it retains a similar intrinsic activity to oxytocin, suggesting it can elicit a maximal response comparable to the native hormone, but at significantly higher concentrations.[1][2][5]

Quantitative Biological Data

Despite a thorough literature search, specific quantitative data on the binding affinity (Kd or Ki) and functional potency (EC50) of **[D-Asn5]-Oxytocin** for the oxytocin receptor are not readily available in the public domain. The table below summarizes the available qualitative information and provides a placeholder for future quantitative findings. For comparison, representative values for oxytocin are provided.

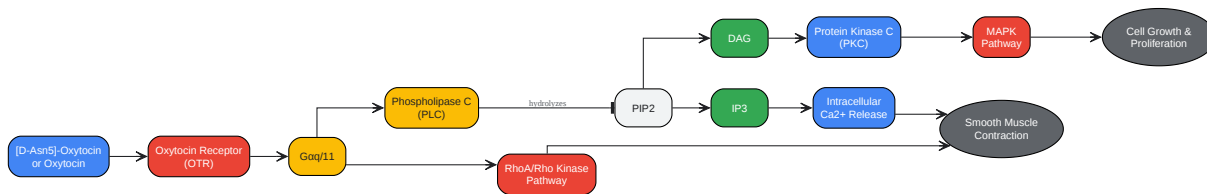
Parameter	[D-Asn5]-Oxytocin	Oxytocin (Representative Values)	Reference
Binding Affinity (Kd/Ki)	Not reported	~0.76 nM (Kd for human USMC)	[6]
Functional Potency (EC50)	Described as "very low"	~4.45 nM (for mouse OTR)	[7]
Intrinsic Activity	Similar to Oxytocin[1][2][5]	Full Agonist	
Specific Activity	Very low oxytocic and vasodepressor activities[1][2][5]	High	

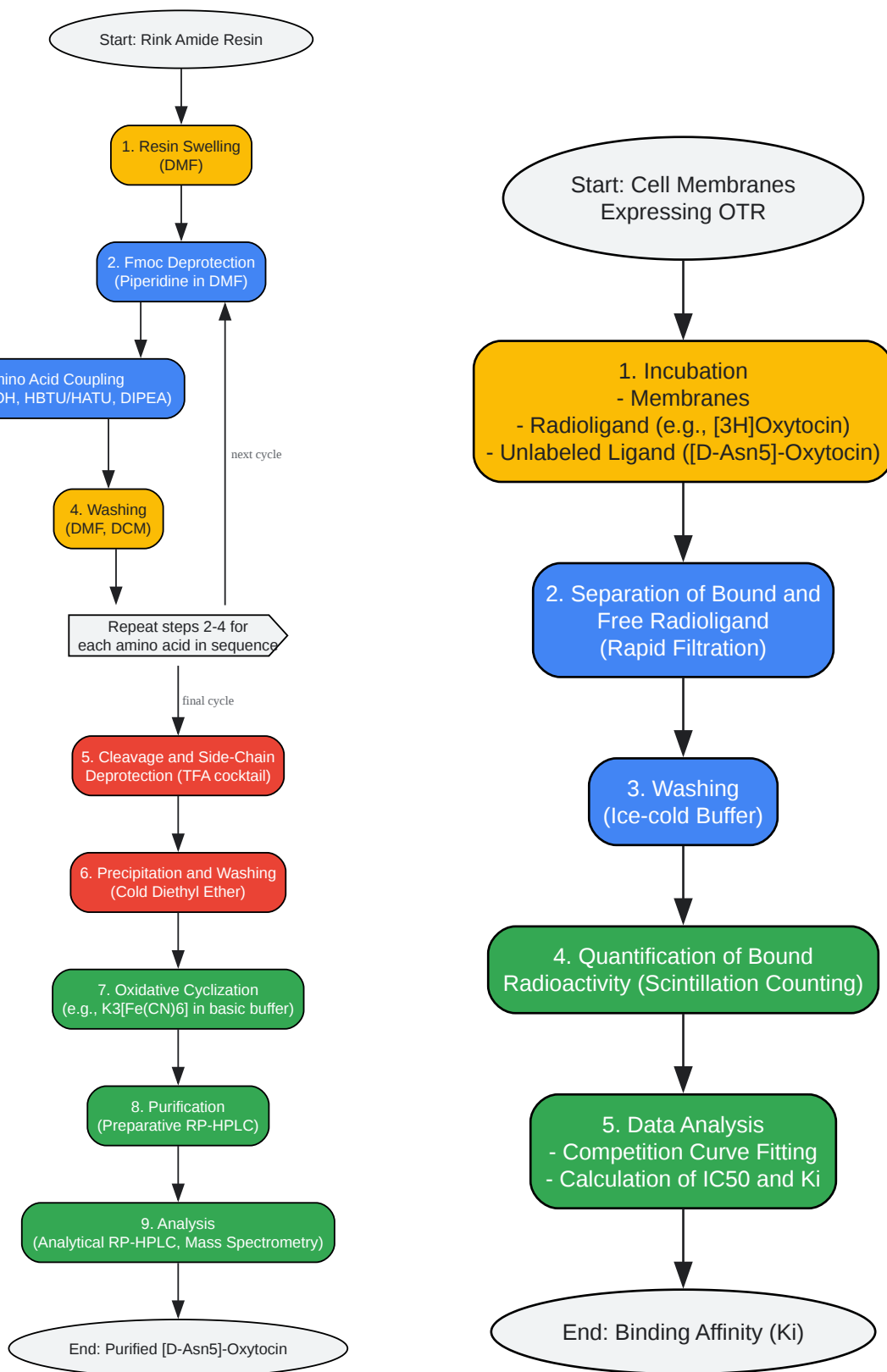
Oxytocin Receptor Signaling Pathway

Upon binding of an agonist like oxytocin, the OTR undergoes a conformational change, leading to the activation of heterotrimeric G proteins, primarily of the Gαq/11 and Gαi/o families.

- Gαq/11 Pathway:** Activation of Gαq/11 stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade is crucial for smooth muscle contraction.
- Gαi/o Pathway:** The Gαi/o pathway can lead to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.

- **Downstream Effectors:** These primary signaling events can further activate downstream pathways, including the mitogen-activated protein kinase (MAPK) and RhoA/Rho kinase pathways, which are involved in cell growth, proliferation, and further potentiation of smooth muscle contraction.





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